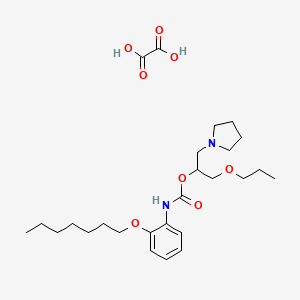
Bis(trichloroacetyl) peroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trichloroacetyl) peroxide is an organic peroxide compound known for its high reactivity and utility in various chemical processes. It is characterized by the presence of two trichloroacetyl groups linked by a peroxide bond. This compound is often used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Bis(trichloroacetyl) peroxide can be synthesized through the reaction of trichloroacetyl chloride with hydrogen peroxide in the presence of a base. The reaction typically involves the following steps:
Preparation of Trichloroacetyl Chloride: Trichloroacetic acid is reacted with thionyl chloride to produce trichloroacetyl chloride.
Formation of this compound: Trichloroacetyl chloride is then reacted with hydrogen peroxide in the presence of a base such as sodium hydroxide or pyridine. The reaction is carried out at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems helps in maintaining the desired temperature and pressure conditions.
化学反应分析
Types of Reactions: Bis(trichloroacetyl) peroxide undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic substrates.
Radical Initiation: It decomposes to form free radicals, which can initiate polymerization reactions.
Substitution: It can participate in substitution reactions, where the trichloroacetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic substrates such as alcohols, alkenes, and aromatic compounds. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Radical Initiation: The compound is often used in the polymerization of vinyl monomers such as styrene and methyl methacrylate. The reactions are conducted under controlled temperature conditions to ensure efficient radical generation.
Substitution Reactions: Reagents such as amines and alcohols can be used to replace the trichloroacetyl groups. These reactions are usually carried out in the presence of a base.
Major Products Formed:
Oxidation Products: Depending on the substrate, the major products can include aldehydes, ketones, and carboxylic acids.
Polymerization Products: The major products are polymers such as polystyrene and polymethyl methacrylate.
Substitution Products: The major products are substituted organic compounds with new functional groups replacing the trichloroacetyl groups.
科学研究应用
Bis(trichloroacetyl) peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent and radical initiator in various organic synthesis reactions.
Biology: It is employed in the study of oxidative stress and its effects on biological systems.
Medicine: Research is being conducted on its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of bis(trichloroacetyl) peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then participate in various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
相似化合物的比较
Bis(trichloroacetyl) peroxide can be compared with other similar compounds such as:
Bis(dichloroacetyl) peroxide: Similar in structure but with two dichloroacetyl groups instead of trichloroacetyl groups. It has lower reactivity and stability compared to this compound.
Bis(perfluoroacetyl) peroxide: Contains perfluoroacetyl groups, making it more stable and less reactive than this compound.
Bis(acetyl) peroxide: Contains acetyl groups and is less reactive and more stable than this compound.
The uniqueness of this compound lies in its high reactivity and ability to generate free radicals efficiently, making it a valuable compound in various chemical processes.
属性
CAS 编号 |
2629-78-9 |
|---|---|
分子式 |
C4Cl6O4 |
分子量 |
324.7 g/mol |
IUPAC 名称 |
(2,2,2-trichloroacetyl) 2,2,2-trichloroethaneperoxoate |
InChI |
InChI=1S/C4Cl6O4/c5-3(6,7)1(11)13-14-2(12)4(8,9)10 |
InChI 键 |
YFZCNXJOYHYIGC-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(C(Cl)(Cl)Cl)OOC(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]](/img/structure/B12751717.png)
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12751721.png)
